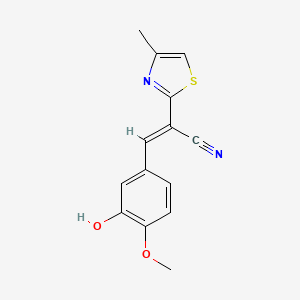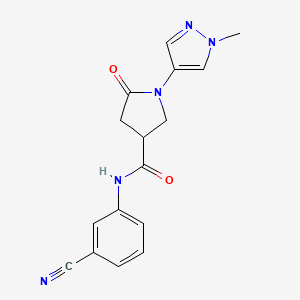![molecular formula C12H7BrN2OS B7644299 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromophenol with 2-aminothiophene-3-carboxamide in the presence of a cyclizing agent such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of a solvent like xylene or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, often employs scalable methods such as Pd-catalyzed carbonylation reactions. These methods provide high yields and are suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and thiols .
Scientific Research Applications
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives such as:
- 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
Uniqueness
What sets this compound apart is its specific bromophenoxy substitution, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-(4-bromophenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-1-3-9(4-2-8)16-11-10-5-6-17-12(10)15-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDOKLGARPKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C=CSC3=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)





![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)

